2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789359
InChI: InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3
SMILES:
Molecular Formula: C13H17BClFO3
Molecular Weight: 286.53 g/mol

2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16789359

Molecular Formula: C13H17BClFO3

Molecular Weight: 286.53 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H17BClFO3
Molecular Weight 286.53 g/mol
IUPAC Name 2-(4-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3
Standard InChI Key DRHWPFKAOCTZEC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC

Introduction

Molecular Structure and Chemical Identity

The compound’s IUPAC name, 2-(4-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate substituent arrangement. The dioxaborolane core consists of a boron atom bridging two oxygen atoms within a five-membered ring, stabilized by four methyl groups at the 4,4,5,5 positions. The aryl substituent at the boron center contains chlorine (4-position), fluorine (2-position), and methoxy (6-position) groups, which collectively influence its electronic and steric properties.

Structural Characterization

Key spectroscopic and computational data validate the compound’s structure:

  • InChI Key: DRHWPFKAOCTZEC-UHFFFAOYSA-N

  • Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC

  • X-ray Crystallography: While crystallographic data for this specific compound remains unpublished, analogous dioxaborolanes exhibit planar boron centers with bond lengths of ~1.56 Å (B-O) and ~1.47 Å (B-C).

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₇BClFO₃
Molecular Weight (g/mol)286.53
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)Estimated 3.2 ± 0.3

Synthesis and Manufacturing

The synthesis of 2-(4-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established protocols for boronic ester preparation, typically involving palladium-catalyzed borylation of aryl halides.

Reaction Mechanism

  • Substrate Preparation: 4-Chloro-2-fluoro-6-methoxybromobenzene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).

  • Transmetallation: The aryl halide undergoes oxidative addition to Pd(0), followed by boron insertion to form the arylboronic ester.

  • Workup: The crude product is purified via column chromatography or recrystallization to achieve >95% purity.

Table 2: Representative Synthesis Conditions

ParameterConditionSource
CatalystPd(dppf)Cl₂ (5 mol%)
Boron SourceB₂pin₂ (1.2 equiv)
Solvent1,4-Dioxane/H₂O (4:1 v/v)
Temperature100°C (microwave-assisted)
Reaction Time1 hour
Yield70–85%

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety, minimizing exposure to pyrophoric intermediates.

Applications in Organic Synthesis

This boronic ester’s utility stems from its stability and reactivity in cross-coupling reactions, enabling the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The compound serves as a critical coupling partner for synthesizing biaryl structures, a common motif in pharmaceuticals. For example:

  • Pharmaceutical Intermediates: Coupling with heteroaryl halides yields kinase inhibitors and antiviral agents .

  • Material Science: Polymerization with dihalogenated monomers produces conjugated polymers for OLEDs.

Functional Group Compatibility

The methoxy and halogen substituents confer orthogonal reactivity:

  • Methoxy Group: Directs electrophilic substitution and stabilizes intermediates via resonance.

  • Chlorine/Fluorine: Act as leaving groups in nucleophilic aromatic substitution or enhance metabolic stability in drug candidates.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

Compound NameKey DifferencesReactivity Profile
2-(3-Chloro-2-fluoro-6-methoxyphenyl)...Substituent position (3-Cl)Lower Suzuki coupling yield
2-(4-Fluoro-2-methoxyphenyl)...Absence of Cl substituentFaster oxidative degradation

The 4-chloro substituent in the target compound enhances electrophilicity at the boron center, improving coupling efficiency compared to analogs .

Future Directions and Challenges

Research Opportunities

  • Catalyst Development: Designing air-stable palladium catalysts to reduce preactivation steps.

  • Green Chemistry: Exploring aqueous Suzuki-Miyaura conditions to replace organic solvents .

Industrial Challenges

  • Cost: High palladium loading (5 mol%) increases production costs.

  • Purification: Scalable methods for removing boron-containing byproducts remain underdeveloped.

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